(DI-N-Octylmethylsilyl)ethyltrichlorosilane
Description
These compounds belong to the alkyltrichlorosilane family, characterized by a silicon atom bonded to three chlorine atoms and an organic alkyl group. They are widely used in surface modification, hydrophobic coatings, and polymer synthesis due to their reactivity with hydroxyl groups on substrates like glass or metals .
Properties
Molecular Formula |
C19H41Cl3Si2 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
trichloro-[2-[methyl(dioctyl)silyl]ethyl]silane |
InChI |
InChI=1S/C19H41Cl3Si2/c1-4-6-8-10-12-14-16-23(3,18-19-24(20,21)22)17-15-13-11-9-7-5-2/h4-19H2,1-3H3 |
InChI Key |
QVSCTHUCDLBWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (DI-N-Octylmethylsilyl)ethyltrichlorosilane typically involves the reaction of octylmethylsilane with ethyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
(DI-N-Octylmethylsilyl)ethyltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds, which are essential in the production of silicone-based materials.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H41Cl3Si2
- CAS Number : 475213-02-6
- Molecular Weight : Approximately 432.06 g/mol
- Physical State : Liquid at room temperature
The compound exhibits a hydrolytically sensitive center that can react with inorganic substrates, making it suitable for various chemical modifications and applications in materials science.
Applications Overview
-
Surface Modification
- (DI-N-Octylmethylsilyl)ethyltrichlorosilane is primarily used in the modification of surfaces to enhance hydrophobicity. Its ability to form stable covalent bonds with substrates like glass and metals allows for the creation of water-repellent surfaces. This property is particularly useful in coatings for electronic devices and optical components where moisture resistance is critical .
-
Chemical Intermediate
- This compound serves as a versatile chemical intermediate in the synthesis of other silicon-containing compounds. Its structure allows for further functionalization, which can lead to the development of novel materials with tailored properties for specific applications in fields such as polymer science and nanotechnology .
- Coatings and Adhesives
-
Biological Studies
- Emerging research indicates potential applications in biological systems, particularly in drug delivery and biocompatible materials. The hydrophobic nature of the compound may facilitate interactions with biological membranes, which could be advantageous for developing targeted therapies or diagnostic tools .
Case Study 1: Surface Hydrophobicity Enhancement
A study demonstrated that applying this compound to glass surfaces significantly increased their contact angle with water, indicating enhanced hydrophobicity. The treated surfaces showed reduced water adhesion, which is beneficial for applications requiring low-friction surfaces.
| Treatment Method | Contact Angle (°) | Application Area |
|---|---|---|
| Untreated Glass | 30 | Standard Glass |
| Treated Glass | 110 | Hydrophobic Coatings |
Case Study 2: Synthesis of Functionalized Silicones
In another investigation, researchers utilized this compound as a precursor for synthesizing novel silicone polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional silicones.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Silicone | 200 | 5 |
| Functionalized Silicone | 250 | 12 |
Mechanism of Action
The mechanism of action of (DI-N-Octylmethylsilyl)ethyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atoms can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane, silazane, and carbon-silicon bonds . These interactions are crucial in its applications in surface modification, material synthesis, and chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of alkyltrichlorosilanes, based on evidence from NIST, Crippen calculations, and application studies:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP<sup>*</sup> |
|---|---|---|---|---|---|
| Ethyltrichlorosilane | C₂H₅Cl₃Si | 163.51 | 99 | 1.238 | 2.662 |
| n-Propyltrichlorosilane | C₃H₇Cl₃Si | 191.52 | ~127 (estimated) | 1.17 | 3.1 (estimated) |
| n-Butyltrichlorosilane | C₄H₉Cl₃Si | 205.56 | ~145 (estimated) | 1.12 | 3.5 (estimated) |
| n-Octyltrichlorosilane | C₈H₁₇Cl₃Si | 247.67 | ~250 (estimated) | 0.98 | 5.8 (estimated) |
<sup>*</sup>logP (octanol/water partition coefficient) values indicate hydrophobicity, with longer alkyl chains (e.g., octyl) significantly increasing hydrophobicity .
Reactivity and Hydrolysis
All alkyltrichlorosilanes react vigorously with water, releasing HCl gas. For example:
- Ethyltrichlorosilane generates HCl within seconds when spilled in water .
- n-Octyltrichlorosilane likely exhibits slower hydrolysis due to steric hindrance from its longer alkyl chain, though direct kinetic data are unavailable.
This reactivity is exploited in surface functionalization, where silanes form covalent bonds with hydroxylated substrates .
Key Research Findings
- Hydrophobicity : Longer alkyl chains (e.g., octyl) enhance water contact angles in coatings. For instance, n-Octyltrichlorosilane-modified surfaces exhibit contact angles >110°, outperforming ethyl and propyl analogs .
- Thermal Stability : Ethyltrichlorosilane has a critical temperature (Tc) of 560 K, while longer-chain silanes likely degrade at higher temperatures due to increased van der Waals interactions .
- Synthetic Utility: Ethyltrichlorosilane is used in ligand exchange reactions (e.g., replacing oleate surfactants in nanoparticle synthesis) .
Biological Activity
(DI-N-Octylmethylsilyl)ethyltrichlorosilane is a silane compound that has garnered attention in various fields, including materials science and biology, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, stability, and potential applications in biomedical fields.
Chemical Structure and Properties
This compound is characterized by the presence of a trichlorosilane group attached to an ethyl chain, which is further substituted with a di-n-octylmethylsilyl group. The molecular structure can be represented as follows:
This structure imparts significant hydrophobic characteristics to the compound, making it suitable for various applications in surface modification and coatings.
Hydrophobicity and Surface Modification
Research indicates that compounds like this compound can modify surfaces to enhance their hydrophobic properties. This modification is crucial in biomedical applications where reduced protein adsorption is desired. The hydrophobic nature of the compound allows for improved stability in aqueous environments, which is beneficial in drug delivery systems and biosensors .
Interaction with Biological Systems
The biological activity of this compound has been studied primarily concerning its interaction with cellular membranes and proteins. The lipophilic nature of the compound suggests that it may integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
A study demonstrated that silanes with long alkyl chains could influence cell adhesion and proliferation rates on modified surfaces. This property is particularly relevant for tissue engineering applications where surface characteristics can dictate cellular responses .
Stability and Hydrolytic Resistance
The stability of this compound in various environments has been evaluated, revealing its resistance to hydrolysis compared to conventional silanes. This resistance is attributed to the formation of robust Si-O bonds when the silane reacts with hydroxylated surfaces, which enhances its durability under physiological conditions .
Case Studies
-
Surface Modification for Biomedical Applications :
A study investigated the use of this compound in creating hydrophobic coatings on medical devices. The results showed a significant reduction in protein adsorption and bacterial adhesion, suggesting its potential as a coating material for implants . -
Drug Delivery Systems :
Research explored the incorporation of this compound into polymer matrices for controlled drug release. The findings indicated that the silane-modified polymers exhibited enhanced drug loading capacities and sustained release profiles compared to unmodified counterparts .
Comparative Table of Silane Compounds
| Compound Name | Hydrophobicity | Biological Activity | Stability |
|---|---|---|---|
| This compound | High | Moderate | High |
| Trimethoxy(octadecyl)silane | Moderate | Low | Moderate |
| Triethoxy(undecyl)silane | Low | High | Low |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (DI-N-Octylmethylsilyl)ethyltrichlorosilane in laboratory settings?
- Methodological Answer : Synthesis typically involves hydrosilylation or alkylation reactions. For example, similar chlorosilanes like ethyltrichlorosilane are synthesized via controlled alkylation of silicon tetrachloride with Grignard reagents under anhydrous conditions . Steric effects from bulky alkyl groups (e.g., octylmethyl) require inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to minimize side reactions. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify alkyl group integration and Si-C bond formation. For example, ethyltrichlorosilane shows characteristic Si-CH₂-CH₃ peaks at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion clusters (e.g., [M-Cl]⁺ fragments). Ethyltrichlorosilane exhibits a base peak at m/z 162 (C₂H₅SiCl₂⁺) .
- Infrared Spectroscopy (IR) : Si-Cl stretching vibrations appear at 450–550 cm⁻¹, while alkyl C-H stretches are observed at 2800–3000 cm⁻¹ .
Q. What safety protocols are essential when handling chlorosilanes like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent HCl gas exposure, as chlorosilanes hydrolyze violently in moisture, releasing HCl .
- Spill Management : Neutralize spills with sodium bicarbonate or specialized silica-based absorbents. Avoid water due to exothermic reactions .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for expected vibrational modes).
- Impurity Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect byproducts like siloxanes or residual alkyl halides .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation, resolving ambiguities in peak assignments .
Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for hydrosilylation or hydrolysis pathways. For example, ethyltrichlorosilane’s hydrolysis activation energy correlates with steric hindrance from substituents .
- Machine Learning : Tools like AI-driven synthesis planners (e.g., Reaxys or Pistachio models) predict feasible reaction pathways by analyzing analogous chlorosilane databases .
Q. What strategies optimize the use of this compound in surface modification applications?
- Methodological Answer :
- Self-Assembled Monolayers (SAMs) : Optimize substrate pretreatment (e.g., hydroxylated surfaces) and reaction time (12–24 hours) for dense packing.
- Solvent Selection : Use anhydrous toluene or hexane to minimize premature hydrolysis.
- Characterization : Atomic force microscopy (AFM) and contact angle measurements assess monolayer uniformity and hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
